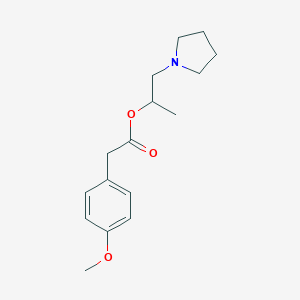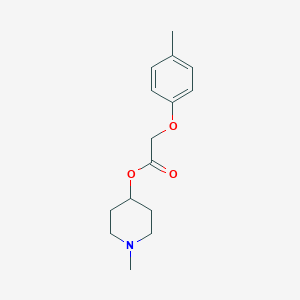
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of benzoic acid and is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce inflammation and pain, and exhibit anti-cancer properties. Additionally, the compound has also been found to exhibit antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate is its potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of NSAIDs. Additionally, the compound has also been found to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Orientations Futures
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has the potential for various future directions in scientific research. Some of the possible future directions include:
1. Further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Studies to investigate the potential use of the compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to investigate the potential use of the compound in the treatment of chronic pain conditions such as neuropathic pain.
Conclusion:
This compound is a promising compound with various potential applications in the field of medicine. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of NSAIDs, while its anti-cancer properties make it a potential candidate for the development of anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential targets, as well as to investigate its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound has also been studied for its potential use as an anti-cancer agent, with promising results.
Propriétés
Formule moléculaire |
C15H21FN2O2 |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C15H21FN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
Clé InChI |
ODMNRTFCRVSWLT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)


![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
